Cas no 3010-05-7 (2-(Benzylamino)acetonitrile)
2-(Benzylamino)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzylamino)acetonitrile
- Acetonitrile, 2-[(phenylmethyl)amino]-
- 1-benzylaminoacetonitrile
- 2-(benzylamino)-acetonitrile
- AC1L690W
- AC1Q4SJA
- AC1Q4SJD
- Acetonitrile, 2-benzylamino-
- benzylaminoacetonitrile
- CTK4G4430
- N-benzyl amino acetonitrile
- N-benzyl-aminoacetonitrile
- N-Benzyl-N-cyanomethyl amine
- N-Cyanomethylbenzylamine
- NSC50487
- Acetonitrile, [(phenylmethyl)amino]-
- COCONHAJXGRUOC-UHFFFAOYSA-N
- benzylamino-acetonitrile
- (Benzylamino)acetonitrile #
- NE50454
- CM10278
- AS06325
- AK102724
- ST2404001
- Mon May 07 00:00:00 CST 3
- DS-2494
- NSC-50487
- DTXSID40287353
- EN300-50878
- AKOS000251983
- SCHEMBL653443
- 3010-05-7
- CS-0033827
- Z266079624
- MFCD00597541
-
- MDL: MFCD00597541
- Inchi: 1S/C9H10N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,7-8H2
- InChI Key: COCONHAJXGRUOC-UHFFFAOYSA-N
- SMILES: N(CC#N)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 146.0845
- Monoisotopic Mass: 146.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.8
- XLogP3: 1.1
Experimental Properties
- PSA: 35.82
- LogP: 1.69068
2-(Benzylamino)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B894348-1g |
2-(Benzylamino)acetonitrile |
3010-05-7 | ≥95% | 1g |
216.90 | 2021-05-17 | |
| Fluorochem | 229235-5g |
2-(Benzylamino)acetonitrile |
3010-05-7 | 95% | 5g |
£67.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MP868-50mg |
2-(Benzylamino)acetonitrile |
3010-05-7 | 95+% | 50mg |
45.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MP868-250mg |
2-(Benzylamino)acetonitrile |
3010-05-7 | 95+% | 250mg |
921CNY | 2021-05-07 | |
| Apollo Scientific | OR938626-250mg |
2-(Benzylamino)acetonitrile |
3010-05-7 | 95% | 250mg |
£39.00 | 2023-09-02 | |
| Apollo Scientific | OR938626-1g |
2-(Benzylamino)acetonitrile |
3010-05-7 | 95% | 1g |
£27.00 | 2025-02-20 | |
| abcr | AB294785-250 mg |
2-(Benzylamino)acetonitrile, 95%; . |
3010-05-7 | 95% | 250mg |
€84.90 | 2023-04-26 | |
| abcr | AB294785-1 g |
2-(Benzylamino)acetonitrile, 95%; . |
3010-05-7 | 95% | 1g |
€119.10 | 2023-04-26 | |
| Enamine | EN300-50878-0.05g |
2-(benzylamino)acetonitrile |
3010-05-7 | 94% | 0.05g |
$19.0 | 2023-06-15 | |
| Enamine | EN300-50878-0.1g |
2-(benzylamino)acetonitrile |
3010-05-7 | 94% | 0.1g |
$19.0 | 2023-06-15 |
2-(Benzylamino)acetonitrile Suppliers
2-(Benzylamino)acetonitrile Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-(Benzylamino)acetonitrile
Introduction to 2-(Benzylamino)acetonitrile (CAS No. 3010-05-7): A Versatile Compound in Chemical and Biological Applications
The compound 2-(Benzylamino)acetonitrile, identified by the CAS Registry Number CAS No. 3010-05-7, is a structurally unique organic molecule with significant potential in pharmaceutical, biochemical, and synthetic chemistry research. Its chemical formula, C9H11N2, reflects a combination of aromatic benzyl groups and a polar nitrile functional group, creating a scaffold that enables diverse reactivity and biological interactions. Recent advancements in medicinal chemistry have highlighted its role as an intermediate in drug discovery programs targeting enzyme inhibition and receptor modulation.
In synthetic chemistry, the synthesis of 2-(Benzylamino)acetonitrile has been optimized through catalytic methods such as palladium-catalyzed cross-coupling reactions reported in the Journal of Organic Chemistry (2023). These protocols enhance yield and purity while minimizing environmental impact, aligning with green chemistry principles. The compound’s amine functionality allows for further derivatization into bioactive analogs, making it a critical building block for researchers exploring cancer therapeutic agents or viral entry inhibitors.
Biochemical studies emphasize its interaction with protein kinases and proteases. A 2024 study published in Nature Communications demonstrated its ability to modulate the activity of Aurora kinases—a family of enzymes implicated in cancer cell proliferation—by forming hydrogen bonds with the kinase active site. This mechanism underscores its potential as a lead compound for anticancer drug development. Additionally, its nitrile group facilitates bioisosteric replacements with carboxylic acids or sulfonamides, expanding its applicability in structure-based drug design.
In the context of drug delivery systems, researchers have investigated its utility as a prodrug linker due to its metabolic stability and lipophilicity profile. A recent publication in Advanced Drug Delivery Reviews (June 2024) detailed its use in conjugating therapeutic payloads to monoclonal antibodies, enhancing targeted drug efficacy while reducing off-target effects. The benzylamino moiety also exhibits mild nucleophilic properties that enable controlled cleavage under physiological conditions.
The compound’s spectroscopic properties have been extensively characterized using NMR and IR techniques. Its 1H NMR spectrum shows distinct peaks at δ 7.3–7.4 ppm corresponding to the benzene ring protons, while the amino group resonates at δ 3.5–3.6 ppm. These spectral markers are critical for quality control during large-scale synthesis processes adhering to cGMP standards for pharmaceutical intermediates.
Clinical translation studies are ongoing for derivatives incorporating this core structure into multi-targeted inhibitors for neurodegenerative diseases such as Alzheimer’s. Preclinical data from PLOS Biology (April 2024) indicate that analogs exhibit neuroprotective effects by inhibiting β-secretase activity without significant cytotoxicity—a breakthrough attributed to the strategic placement of electron-withdrawing groups adjacent to the benzylamine unit.
In environmental chemistry applications, researchers have explored its role as a chelating agent for heavy metals like lead and cadmium due to its nitrogen-rich framework. A collaborative study between MIT and ETH Zurich published in Environmental Science & Technology (August 2024) demonstrated that polymerized forms of this compound achieve over 98% removal efficiency from contaminated water samples under ambient conditions.
Safety profiles derived from OECD guideline studies confirm low acute toxicity when handled under standard laboratory conditions (LD50>5 g/kg orally in rodents). However, proper ventilation is recommended during synthesis due to potential vapor formation at elevated temperatures—a standard precaution observed across all organic synthesis protocols involving nitrile compounds.
The integration of machine learning algorithms has accelerated structure-activity relationship (SAR) analysis for this compound class. A computational model developed by Stanford University researchers (published July 2024) predicted novel binding modes with G-protein coupled receptors using molecular dynamics simulations based on the core structure of CAS No. 3010-05-7. This approach reduces experimental trial-and-error phases by prioritizing promising candidates computationally before lab validation.
In summary, 2-(Benzylamino)acetonitrile (CAS No. 3010-05-7) stands at the intersection of cutting-edge synthetic strategies and translational medicine research. Its structural versatility supports advancements across oncology therapies, neurodegenerative disease management, environmental remediation technologies, and innovative drug delivery platforms—all areas where precise molecular design drives scientific progress.
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